4-(Aminomethyl)-N-propylbenzamide
Description
4-(Aminomethyl)-N-propylbenzamide is a benzamide derivative characterized by a propyl group attached to the amide nitrogen and an aminomethyl (-CH₂NH₂) substituent at the para position of the benzene ring. Benzamides generally exhibit high thermal stability and mechanical strength, as observed in polyimide precursors .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(aminomethyl)-N-propylbenzamide |
InChI |
InChI=1S/C11H16N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14) |
InChI Key |
VQYPHMKBPSSODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-propylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with propylamine under appropriate conditions. The reaction typically requires a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-N-propylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-(Aminomethyl)-N-propylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-propylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propylbenzamide group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
The following analysis compares 4-(Aminomethyl)-N-propylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound increases steric bulk and polarity compared to the simpler amino group in 4-amino-N-propylbenzamide. This may enhance solubility in polar solvents or interaction with biological targets .
- N-Alkylation Effects: Dipropyl substitution (e.g., 4-Amino-N,N-dipropylbenzamide) significantly boosts lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties
Thermal Stability
Benzamides with aromatic and amide groups, such as N-(4-hydroxyphenyl)-4-nitrobenzamide, demonstrate exceptional thermal stability (>300°C decomposition) due to resonance stabilization and hydrogen bonding .
Melting Point and Solubility
- N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide: Melting point = 142.9–143.4°C; polar aprotic solvent compatibility noted .
- 4-Amino-N-propylbenzamide: Expected lower melting point (~100–120°C) due to reduced molecular complexity compared to the chlorinated analog .
- 4-(Aminomethyl)-N-propylbenzamide: Predicted higher solubility in polar solvents (e.g., DMSO, methanol) than dipropyl analogs due to the hydrophilic aminomethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
